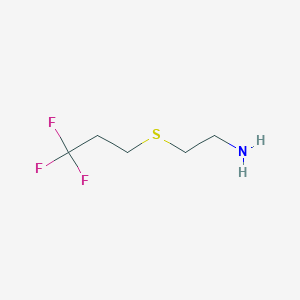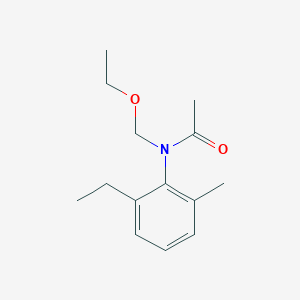
3-(3-Fluoro-4-methylphenyl)aniline hydrochloride
説明
科学的研究の応用
Metabolism in Biological Systems
- 3-Chloro-4-fluoroaniline, a compound similar to 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride, has been studied for its metabolism in dogs and rats. It is primarily excreted in the urine as a sulphate conjugate (Baldwin & Hutson, 1980).
Antimicrobial Applications
- Schiff bases and azetidinones derived from similar compounds have shown significant antimicrobial activity, highlighting their potential as therapeutic agents (Mistry, Desai, & Desai, 2016).
Biochemical Pharmacology
- The hydroxylation of anilines and acetanilides, including those with halo and alkyl substitutions similar to 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride, has been extensively studied for understanding their biochemical interactions (Daly, Guroff, Udenfriend, & Witkop, 1968).
Spectroscopic Analysis
- An extensive theoretical structural analysis, including IR, UV-Visible, and NMR spectroscopy, has been conducted on 3-chloro-4-fluoro-aniline, providing insights into the physical and chemical properties of similar compounds (Aziz, Nadeem, & Anwar, 2018).
Chemical Reactions and Structures
- The reaction of aniline hydrochlorides with phosphorus trichloride oxide has been studied, which is relevant for understanding the chemical behavior of related compounds (Johnson, Murray, & Woodward, 1989).
Corrosion Inhibition
- Anilines similar to 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride have been used in studies exploring their role as corrosion inhibitors, showing potential in protecting metals against corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Photophysical Studies
- The photodehalogenation of similar anilines has been explored, providing insights into their photophysical properties and potential applications in designing less phototoxic drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Safety And Hazards
特性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGDMUKLHZRAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)aniline hydrochloride | |
CAS RN |
1352318-32-1 | |
| Record name | [1,1′-Biphenyl]-3-amine, 3′-fluoro-4′-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)






